

# Commercial Suppliers and Technical Guide for N-Boc-5-Bromoisoindoline

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## Compound of Interest

Compound Name: **N-Boc-5-bromoisoindoline**

Cat. No.: **B105167**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and synthetic applications of **N-Boc-5-bromoisoindoline** (tert-butyl 5-bromoisoindoline-2-carboxylate), a key building block in medicinal chemistry and drug discovery. This document includes a list of commercial suppliers, detailed experimental protocols for its synthesis and a representative cross-coupling reaction, and visualizations of synthetic pathways.

## Introduction

**N-Boc-5-bromoisoindoline** is a heterocyclic compound widely utilized as an intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom provides a reactive handle for derivatization, commonly through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen enhances stability and solubility in organic solvents, facilitating its use in multi-step syntheses. This guide serves as a practical resource for researchers employing this versatile building block.

## Commercial Availability

**N-Boc-5-bromoisoindoline** (CAS No. 201940-08-1) is available from several commercial suppliers. The table below summarizes key information from a selection of vendors. Purity levels are typically high, making it suitable for most research and development applications.

Supplier	Product Name	CAS Number	Purity	Additional Information
Sigma-Aldrich (distributor for Ambeed, Inc.)	tert-Butyl 5- bromoisoindoline -2-carboxylate	201940-08-1	95%	Storage: Sealed in dry, 2-8°C.[1]
Abacipharm	tert-Butyl 5- bromoisoindoline -2-carboxylate	201940-08-1	>95%	Catalog No: SH006256.
Cenmed Enterprises	tert-Butyl 5- bromoisoindoline -2-carboxylate	201940-08-1	95%	Availability: 8-12 weeks.
MySkinRecipes	tert-Butyl 5- bromoisoindoline -2-carboxylate	201940-08-1	95%	Storage: 2-8°C. [2][3]
BLD Pharm	tert-Butyl 5- bromoisoindoline -2-carboxylate	201940-08-1	≥95%	Storage: Sealed in dry, 2-8°C.[4]
Molbase	N-BOC-5- BROMOISOIND OLINE	201940-08-1	-	Provides supplier information.[5]

## Synthetic Protocols

### Synthesis of N-Boc-5-bromoisoindoline

The synthesis of **N-Boc-5-bromoisoindoline** is typically achieved through the Boc protection of 5-bromoisoindoline. The precursor, 5-bromoisoindoline, can be synthesized from 4-bromo-o-xylene. A representative two-step procedure is outlined below.

#### Step 1: Synthesis of 5-Bromoisoindoline Hydrochloride

A detailed protocol for the synthesis of the direct precursor is not readily available in the public domain. However, a general approach involves the bromination of a suitable phthalimide derivative followed by reduction.

## Step 2: Boc Protection of 5-Bromoisoindoline

This protocol is a general procedure for the N-Boc protection of amines and is applicable to 5-bromoisoindoline.

### Materials:

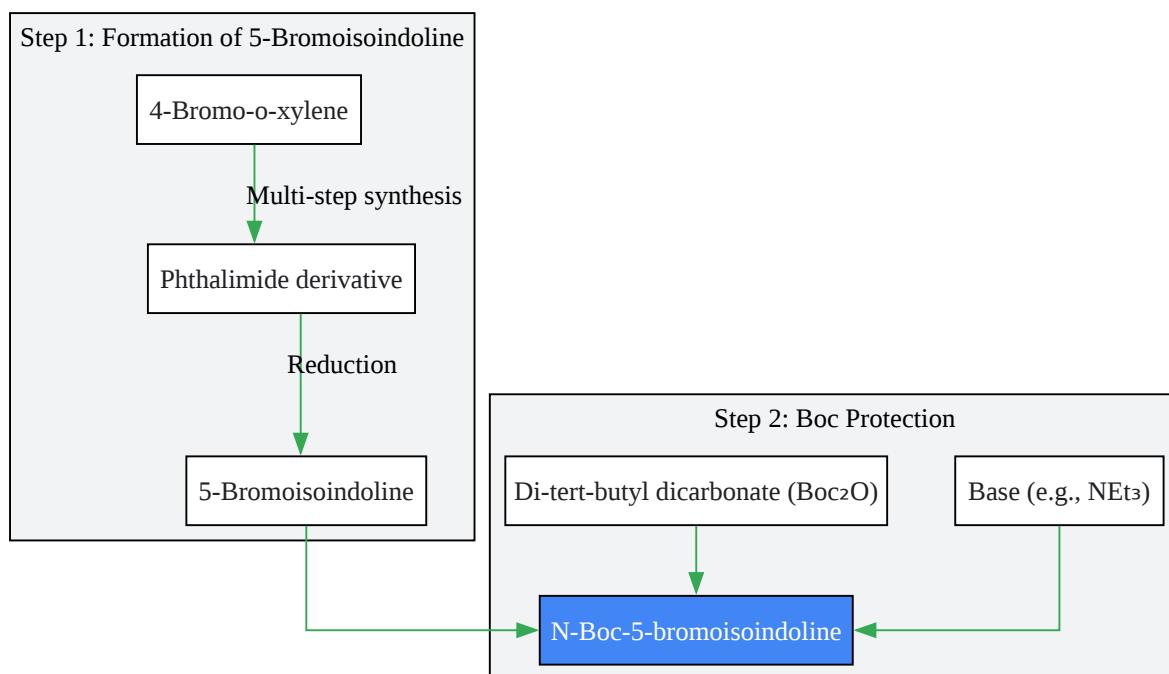
- 5-Bromoisoindoline hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (NEt<sub>3</sub>) or another suitable base
- Tetrahydrofuran (THF) or another suitable aprotic solvent
- Ethyl acetate (EtOAc)
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- 5-Bromoisoindoline hydrochloride is suspended in THF.
- Triethylamine (2.2 equivalents) is added to the suspension to neutralize the hydrochloride salt and deprotonate the secondary amine.
- Di-tert-butyl dicarbonate (1.1 equivalents) is added to the reaction mixture.
- The reaction is stirred at room temperature overnight.
- The reaction mixture is concentrated under reduced pressure.
- The residue is partitioned between ethyl acetate and water.

- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with saturated aqueous  $\text{NaHCO}_3$  solution and brine, then dried over anhydrous  $\text{Na}_2\text{SO}_4$ .
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **N-Boc-5-bromoisoindoline**.

### Synthetic Pathway for **N-Boc-5-bromoisoindoline**



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Caption: Synthetic pathway for **N-Boc-5-bromoisoindoline**.

# Suzuki-Miyaura Cross-Coupling of N-Boc-5-bromoisoindoline

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. **N-Boc-5-bromoisoindoline** is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position. A representative protocol is provided below, adapted from a patent describing the synthesis of sphingosine 1-phosphate 1 (S1P1) receptor agonists.[\[6\]](#)

## Materials:

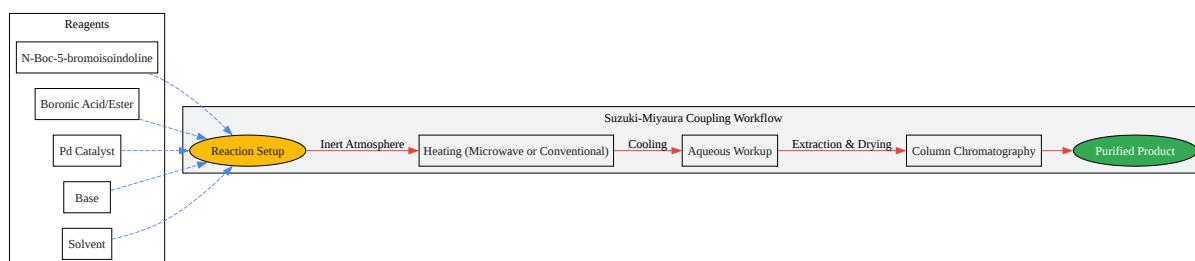
- **N-Boc-5-bromoisoindoline** (1 equivalent)
- Aryl- or heteroarylboronic acid or boronate ester (1.0-1.5 equivalents)
- Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ), 0.1 equivalents)
- Base (e.g., Potassium acetate, 3 equivalents)
- Anhydrous solvent (e.g., 1,2-Dimethoxyethane (DME))
- Microwave reactor or conventional heating setup
- Ethyl acetate ( $\text{EtOAc}$ )
- Water
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- To a microwave vial, add **N-Boc-5-bromoisoindoline**, the boronic acid/ester, potassium acetate, and the palladium catalyst.
- The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

- Anhydrous DME is added via syringe.
- The reaction mixture is heated in a microwave reactor at 120°C for 60 minutes, or alternatively, heated conventionally at a suitable temperature until the reaction is complete as monitored by TLC or LC-MS.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the desired 5-substituted isoindoline derivative.

### Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

## Applications in Drug Discovery

**N-Boc-5-bromoisoindoline** serves as a crucial intermediate in the synthesis of various compounds with therapeutic potential. Its isoindoline core is a structural motif found in a number of biologically active molecules. The ability to functionalize the 5-position via cross-coupling reactions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. This is particularly valuable in the development of kinase inhibitors, receptor antagonists, and other targeted therapies. Notably, this compound has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific target proteins.[\[7\]](#)

## Conclusion

**N-Boc-5-bromoisoindoline** is a commercially available and synthetically versatile building block that plays a significant role in modern drug discovery and medicinal chemistry. This guide provides essential technical information, including supplier details and detailed experimental protocols, to facilitate its effective use in the research and development of novel therapeutics.

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## References

- 1. goldbio.com [goldbio.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. tert-Butyl 5-bromoisoindoline-2-carboxylate [myskinrecipes.com]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. 5-BROMOINDOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. total-synthesis.com [total-synthesis.com]
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Address: 3281 E Guasti Rd  
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